N-ethyl-2,4-difluoroaniline
Description
N-ethyl-2,4-difluoroaniline (C₈H₉F₂N) is a fluorinated aniline derivative featuring an ethyl group attached to the amine nitrogen and fluorine atoms at the 2- and 4-positions of the aromatic ring. Fluorine substituents are electron-withdrawing, influencing the compound’s electronic properties, while the ethyl group may enhance solubility in organic solvents.
Properties
Molecular Formula |
C8H9F2N |
|---|---|
Molecular Weight |
157.16 g/mol |
IUPAC Name |
N-ethyl-2,4-difluoroaniline |
InChI |
InChI=1S/C8H9F2N/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
SXXLALYAVYIVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares N-ethyl-2,4-difluoroaniline with structurally related aniline derivatives, focusing on molecular features and substituent effects:
Reactivity and Electronic Effects
- Fluorine Substitution: In this compound, fluorine atoms withdraw electron density via inductive effects, reducing the aromatic ring’s susceptibility to electrophilic substitution compared to non-fluorinated anilines. This contrasts with 3-ethynyl-2,4-difluoroaniline, where the ethynyl group introduces sp-hybridized carbon, enabling Sonogashira coupling .
- Ethyl Group Influence: The ethyl group on the amine nitrogen donates electrons via resonance, slightly counteracting fluorine’s electron-withdrawing effects. This may improve solubility in non-polar solvents relative to chlorinated analogs like 3-chloro-2,4-difluoroaniline .
- Chlorine vs. Fluorine : Chlorine in 3-chloro-2,4-difluoroaniline provides both steric bulk and stronger electron withdrawal than fluorine, further deactivating the ring but enabling halogen-specific reactivity (e.g., nucleophilic displacement) .
Spectroscopic and Computational Insights
- 3,5-Difluoroaniline (C₆H₅F₂N) has been extensively studied via FT-IR, NMR, and quantum chemical methods, revealing that fluorine substituents significantly alter electron density distribution and vibrational frequencies compared to non-fluorinated anilines . Similar effects are expected in this compound.
- Isomeric fluoroanilines (e.g., 2-nitro-5-fluoroaniline vs. 5-nitro-2-fluoroaniline) demonstrate that substituent position critically affects dipole moments and intermolecular interactions , suggesting that the 2,4-difluoro configuration in the target compound may optimize specific electronic properties.
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